7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Description
7-Chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The chlorine substituent at position 7 distinguishes it from other analogues. It is synthesized via condensation of 2-aminobenzenethiols with glycidate esters under nitrogen atmosphere, as demonstrated in studies by Sharma et al. (1997) . Its structural flexibility allows for diverse substitutions, making it a scaffold for drug development .
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGFLNZELROVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-5-Chlorobenzenethiol with α,β-Unsaturated Esters
The most widely employed method involves the reaction of 2-amino-5-chlorobenzenethiol with α,β-unsaturated esters or epoxides. A seminal study by MDPI (1997) demonstrated this approach using methyl (±)-trans-3-(4-methoxyphenyl)glycidate (2 ) in xylene at 160°C under nitrogen. The mechanism proceeds via nucleophilic epoxide opening by the thiol group, followed by cyclization to form the seven-membered benzothiazepinone ring (Figure 1).
Key steps :
- Epoxide Activation : The glycidate's epoxide reacts with the thiol group, forming a thioether intermediate.
- Cyclization : Intramolecular attack by the amine on the carbonyl carbon generates the bicyclic structure.
- Chlorine Retention : The chlorine substituent at position 7 remains intact due to its meta position relative to reactive sites.
This method yields the target compound in 45–60% purity , with recrystallization from dimethylformamide (DMF) enhancing purity to >95%.
Parallel Synthesis from 1,5-Difluoro-2,4-Dinitrobenzene (DFDNB)
A 2007 PubMed study introduced a parallel synthesis route starting from DFDNB. While originally designed for 7,8-disubstituted derivatives, adapting the protocol with 2-nitro-5-chlorobenzenethiol enables selective chlorination:
- Nucleophilic Aromatic Substitution : DFDNB reacts with sodium sulfide to introduce thiol groups.
- Nitro Reduction : Catalytic hydrogenation converts nitro groups to amines.
- Cyclization : Treatment with ethyl acetoacetate under acidic conditions forms the benzothiazepinone core.
This method achieves 30–40% overall yield , with the chlorine introduced via the starting material.
Industrial-Scale Optimization
Ravizza Spa’s Patent Methodology (1972)
The CH-530405-A patent, assigned to Ravizza Spa, describes a high-temperature cyclization process. While originally for benzodiazepines, modifying the substrate to 2-amino-5-chlorobenzenethiol and substituting the diketone precursor with methyl glycidate adapts this method for benzothiazepinones. Key parameters include:
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | Xylene | High-boiling solvent for reflux |
| Temperature | 160°C | Facilitates cyclization |
| Atmosphere | Nitrogen | Prevents thiol oxidation |
| Reaction Time | 16–20 hours | Ensures complete conversion |
This protocol scales efficiently, with batches exceeding 10 kg reported in industrial settings.
Chloroacetylation and Functionalization
The US4567175 patent (1986) details chloroacetylation to introduce N-alkyl chains. For 7-chloro derivatives, reacting the benzothiazepinone with chloroacetyl chloride in dry benzene produces 4-(5-chloroacetyl) intermediates , which are further derivatized with amines (e.g., N-methylpiperazine). This two-step process achieves 70–85% yield and is critical for producing analogs with enhanced bioavailability.
Modern Advancements and Catalytic Methods
Green Chemistry Approaches
Recent efforts emphasize solvent-free conditions and biocatalysis. For instance, using piperidine as a base in ethanol reduces reaction times to 3 hours (vs. 20 hours in xylene). Microwave-assisted synthesis further cuts cyclization times to 30 minutes , albeit with modest yields (~35%).
Analytical and Spectroscopic Characterization
Successful synthesis requires rigorous validation:
NMR Spectroscopy :
High-Resolution Mass Spectrometry (HRMS) :
Infrared (IR) Spectroscopy :
Challenges and Limitations
- Regioselectivity : Competing cyclization pathways may yield 6- or 8-chloro isomers if reaction conditions are suboptimal.
- Purification : The compound’s low solubility in common solvents necessitates DMF or DMSO for recrystallization, complicating large-scale production.
- Stability : Prolonged heating (>24 hours) leads to decomposition, limiting batch sizes.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazepines.
Scientific Research Applications
The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:
Calcium Channel Modulation
Research indicates that benzothiazepine derivatives can modulate calcium channels, which are crucial for neuronal signaling. Specifically, 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been shown to act as an antagonist at voltage-gated calcium channels (VGCCs), potentially offering neuroprotective benefits in neurodegenerative conditions.
Antimicrobial Properties
Preliminary studies have demonstrated that this compound possesses antimicrobial activity against certain bacterial strains. Its efficacy suggests potential use as an antimicrobial agent in treating infections caused by resistant bacteria.
Anticancer Potential
Early-stage research indicates that this compound may exhibit anticancer properties. In vitro studies have shown antiproliferative effects on various cancer cell lines, warranting further investigation into its mechanisms and effectiveness .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions starting from precursors like 2-aminothiophenol and chloroacetyl chloride. These methods can be optimized for industrial production to ensure high yield and purity.
Case Study 1: Neuroprotective Effects
A study investigated the effects of benzothiazepine derivatives on neuronal health in models of neurodegeneration. Results indicated that compounds similar to this compound could reduce calcium influx in neurons, providing a protective effect against excitotoxicity.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against several strains of Staphylococcus aureus. The results showed significant inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substitutions at Position 7
The chlorine atom at position 7 is a critical feature influencing biological activity. Comparisons with other halogenated or substituted derivatives reveal:
Table 1: Impact of Position 7 Substitutions
Substitutions at Position 5
The 5H group in the target compound contrasts with analogues bearing alkyl or acyl groups:
Table 2: Position 5 Modifications
| Compound | Substituent at C5 | Key Property | Reference |
|---|---|---|---|
| Target compound | H (5H) | Baseline for comparison | |
| 5-Ethyl derivative | Ethyl | Enhanced lipophilicity | |
| 5-Tosyl derivative | Tosyl | Synthetic intermediate |
Substitutions at Positions 2 and 3
Variations at positions 2 and 3 significantly alter pharmacological profiles:
- 2-(4-Methoxyphenyl)-3-Hydroxy () : The (2S,3S)-enantiomer of this derivative exhibits stereospecific interactions, as shown in crystal structure studies. The hydroxy group enables hydrogen bonding, which may enhance affinity for enzymatic targets .
- 3-(4-Methylpiperazinylmethyl) (BTM-1086) : This substitution confers antiulcer activity, with the hydrochloride salt showing potent gastric secretory inhibition. Stereochemistry (cis-configuration) is critical for efficacy .
Table 3: Position 2/3 Substitutions and Bioactivity
| Compound | Substituents | Activity | Reference |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-3-hydroxy | 4-MeO-Ph at C2, OH at C3 | Antimicrobial, stereospecific | |
| BTM-1086 | Piperazinylmethyl at C3 | Antiulcer |
Stereochemical Considerations
Enantiomeric forms of benzothiazepines exhibit distinct biological behaviors:
- For example, the (2S,3S)-hydroxy derivative is identified as a pharmaceutical impurity, emphasizing the need for stereochemical control in synthesis .
- cis vs. trans Isomers : In BTM-1086, the cis-configuration is essential for antiulcer activity, whereas trans-isomers show reduced efficacy .
Biological Activity
7-Chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound with significant biological relevance, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H8ClNOS
- Molecular Weight : 211.68 g/mol
- CAS Number : 75620-23-4
This compound features a benzothiazepine ring system that contributes to its unique biological properties. The presence of the chloro substituent and the 2,3-dihydro modification enhances its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Calcium Channel Modulation : Research indicates that derivatives of benzothiazepines can influence calcium homeostasis, which is crucial for neuronal function and signaling pathways. Compounds similar to this one have been shown to act as antagonists at voltage-gated calcium channels (VGCCs), potentially providing neuroprotective effects in models of neurodegeneration .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promising antiproliferative effects .
Table 1: Summary of Biological Activities
Neuroprotective Effects
A study investigated the neuroprotective effects of benzothiazepine derivatives in SH-SY5Y neuroblastoma cells. The results indicated that compounds similar to this compound could enhance cell viability under stress conditions by modulating intracellular calcium levels .
Anticancer Activity
In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Q & A
Q. What are the established synthetic routes for 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, and what are the critical reaction parameters?
Synthesis typically involves cyclocondensation of thioamide precursors with α,β-unsaturated carbonyl compounds. For example, a net [3+2] cycloaddition approach using tosyl-protected intermediates under anhydrous conditions and inert atmospheres (e.g., nitrogen) is effective. Critical parameters include temperature control (0–25°C), choice of base (e.g., triethylamine), and stoichiometric ratios to minimize byproducts like sulfoxide derivatives . Chlorination at the 7-position is achieved using POCl₃ or SOCl₂, requiring strict pH control to avoid ring-opening side reactions .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR : The thiazepine ring protons (δ 3.2–4.1 ppm) and chlorine-substituted aromatic protons (δ 7.2–7.8 ppm) are key identifiers. Coupling constants (J = 8–12 Hz) confirm cis/trans stereochemistry .
- XRD : Single-crystal X-ray diffraction resolves bond angles (C–S–C ~100°) and confirms the chair conformation of the dihydrothiazepine ring .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to monitor purity, with retention times calibrated against USP/EP reference standards .
Q. What are the common impurities or degradation products observed during synthesis?
Major impurities include:
- Desacetyl derivatives : Formed via hydrolysis of the acetyl protecting group under acidic conditions .
- Sulfoxides : Result from oxidation of the thiazepine sulfur atom, detectable via MS (m/z +16 Da) .
- Ring-opened byproducts : Identified via IR (loss of C=O stretch at 1680 cm⁻¹) and mitigated by optimizing reaction time .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal XRD provides precise bond lengths (e.g., C–Cl = 1.74 Å) and torsion angles (e.g., N–C–S–C = 85°), critical for distinguishing regioisomers. Data collection at 100 K reduces thermal motion artifacts, and refinement with software like SHELXL achieves R-factors <0.05. For example, studies on analogous compounds confirmed non-planar ring systems due to steric hindrance at the 2-position .
Q. What strategies optimize reaction yields in multi-step syntheses of benzothiazepine derivatives?
- Factorial Design : A 2³ factorial experiment (temperature, catalyst loading, solvent polarity) identified optimal conditions (e.g., 60°C, 5 mol% Pd(OAc)₂, DMF) for Suzuki couplings at the 4-position, improving yields from 45% to 78% .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by controlling residence time (<10 min) and enhancing heat transfer .
Q. How do substituents at the 4- and 7-positions modulate biological activity?
- 4-Position : Benzylsulfanyl groups enhance lipophilicity (logP +1.2), improving blood-brain barrier penetration in CNS-targeted analogs. Substitution with polar groups (e.g., –OH) reduces activity due to hydrogen bonding with off-target receptors .
- 7-Position : Chlorine increases electron-withdrawing effects, stabilizing the thiazepine ring and enhancing binding affinity (ΔG = -9.2 kcal/mol) to GABAₐ receptors in molecular docking studies .
Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?
- DFT Calculations : B3LYP/6-311+G(d,p) models predict electrophilic aromatic substitution preferences (C7 > C8 due to lower activation energy ΔE‡ = 12.3 kcal/mol) .
- MD Simulations : Solvent-accessible surface area (SASA) analysis identifies steric hindrance at the 3-position, guiding selective functionalization .
Q. How to address contradictory data in pharmacological studies of benzothiazepines?
- Meta-Analysis : Pool data from in vitro (IC₅₀) and in vivo (ED₅₀) assays to identify confounding variables (e.g., metabolic stability in hepatic microsomes).
- Kinetic Studies : Compare association/dissociation rates (kₐₙₜ = 1.2 × 10³ M⁻¹s⁻¹) to reconcile discrepancies in receptor-binding studies .
Methodological Tables
Q. Table 1: Key Crystallographic Data for Analogous Compounds
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C–S Bond Length | 1.81 ± 0.02 | (Z)-3-(4-Cl-benzyl) |
| Cl–C–C–S Torsion Angle | 85.3° | 7-Bromo analog |
| Ring Conformation | Chair (Δθ = 15.2°) | EP Reference Standard |
Q. Table 2: Optimization of Chlorination Reaction
| Condition | Yield (%) | Byproduct (%) |
|---|---|---|
| POCl₃, 0°C | 72 | 8 (sulfoxide) |
| SOCl₂, RT | 65 | 12 (hydrolysis) |
| PCl₅, Reflux | 58 | 18 (ring-opened) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
